Monoglycosidic Architecture vs. Aclacinomycin A
Epelmycin D possesses a monoglycosidic structure comprising a single rhodosamine sugar attached at the C-7 position of the ε-rhodomycinone aglycone, whereas aclacinomycin A (aclarubicin) is a diglycosidic anthracycline bearing a trisaccharide chain (rhodosamine–2-deoxyfucose–cinerulose A) [1]. This structural difference is confirmed by sugar analysis following mild acid hydrolysis: Epelmycin D yields only rhodosamine (Rf 0.71, green color on TLC), while aclacinomycin A yields three distinct sugars (rhodosamine, 2-deoxyfucose, and cinerulose A) [1]. The reduced glycosidic bulk of Epelmycin D is expected to alter DNA binding geometry, cellular permeability, and P-glycoprotein recognition compared with diglycosidic anthracyclines [1].
| Evidence Dimension | Number of sugar residues and sugar composition |
|---|---|
| Target Compound Data | Epelmycin D: 1 sugar (rhodosamine only); monoglycosidic |
| Comparator Or Baseline | Aclacinomycin A: 3 sugars (rhodosamine + 2-deoxyfucose + cinerulose A); diglycosidic |
| Quantified Difference | Epelmycin D has 67% fewer sugar residues (1 vs. 3) |
| Conditions | TLC sugar analysis following mild acid hydrolysis (0.1 N HCl, 100°C, 30 min); silica gel TLC with CHCl3–MeOH–H2O solvent system |
Why This Matters
Monoglycosidic architecture may confer distinct P-glycoprotein substrate recognition and intracellular retention profiles compared to diglycosidic aclacinomycins, which is directly relevant for researchers selecting compounds for multidrug resistance (MDR) studies.
- [1] Johdo O, Watanabe Y, Ishikura T, Yoshimoto A, Naganawa H, Sawa T, Takeuchi T. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730. J Antibiot (Tokyo). 1991 Oct;44(10):1121-9. doi: 10.7164/antibiotics.44.1121. PMID: 1955395. View Source
